molecular formula C14H17ClN4O2 B6623641 2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol

2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol

Cat. No.: B6623641
M. Wt: 308.76 g/mol
InChI Key: PQOAUCXZTXRDAH-UHFFFAOYSA-N
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Description

2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Properties

IUPAC Name

2-[(6-amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-21-11-5-3-2-4-10(11)8-19(6-7-20)14-12(15)13(16)17-9-18-14/h2-5,9,20H,6-8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOAUCXZTXRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CCO)C2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol typically involves the reaction of 6-amino-5-chloropyrimidine with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is stirred at room temperature for a specific duration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its therapeutic effects . The exact pathways and targets may vary depending on the specific application and disease being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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